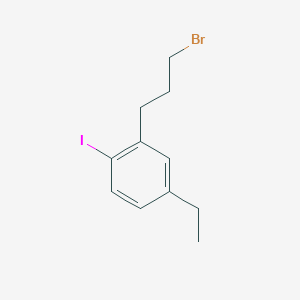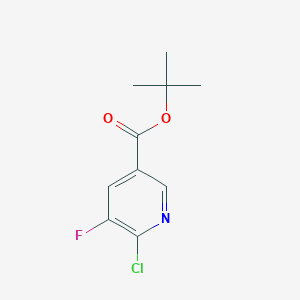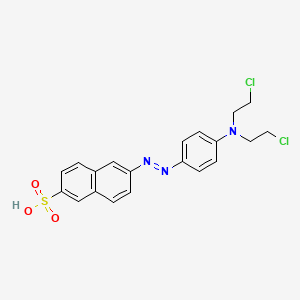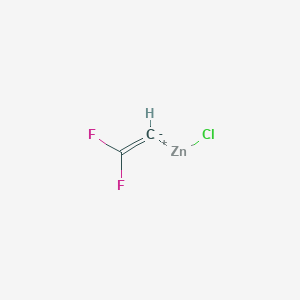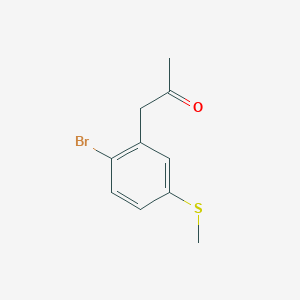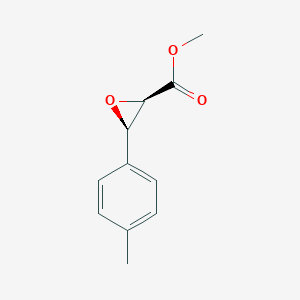
methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl ester group and a 4-methylphenyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R,3S)-3-(4-methylphenyl)acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor technology allows for precise control over reaction conditions, leading to improved yields and reduced by-product formation. This method is advantageous for large-scale production due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields diols, while reduction with LiAlH4 results in the formation of alcohols.
Scientific Research Applications
Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of new bonds and functional groups, which are crucial for its applications in synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-phenyl-oxirane-2-carboxylate: Similar structure but lacks the 4-methyl group on the phenyl ring.
Methyl (2R,3S)-3-(4-chlorophenyl)oxirane-2-carboxylate: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate: Features a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3/t9-,10+/m0/s1 |
InChI Key |
NRVPICMUQWVTEE-VHSXEESVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



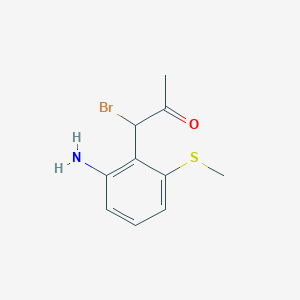
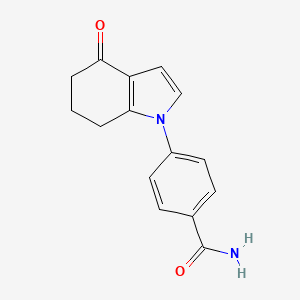

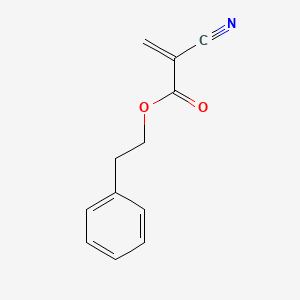
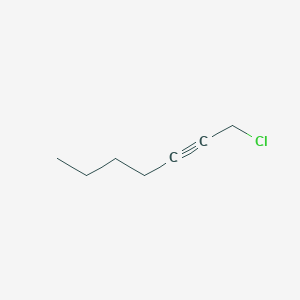

![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
